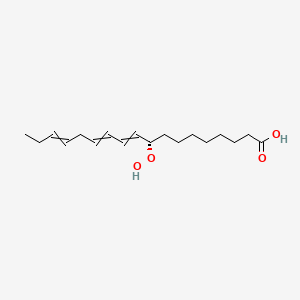
alpha-Amino-4-isothiazolylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Amino-4-isothiazolylacetic acid is a compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-isothiazolylacetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under acidic conditions, leading to the formation of the isothiazole ring . Another approach involves the use of thioamides and nitriles in the presence of a suitable catalyst, such as rhodium or palladium .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorination of 3-mercaptopropanamides followed by cyclization . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .
Wissenschaftliche Forschungsanwendungen
alpha-Amino-4-isothiazolylacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Isothiazolinone: Known for its use as a biocide in various applications.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities.
Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
34653-48-0 |
|---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2-amino-2-(1,2-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9) |
InChI-Schlüssel |
JWVOSCWQPDNXGF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Kanonische SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Synonyme |
alpha-amino-4-isothiazolylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)



![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)



![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)


